molecular formula C18H13NO4 B2818824 N-(4-Acetylphenyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 142818-76-6

N-(4-Acetylphenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2818824
CAS No.: 142818-76-6
M. Wt: 307.305
InChI Key: DHACSYDYMPNQPW-UHFFFAOYSA-N
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Description

N-(4-Acetylphenyl)-2-oxo-2H-chromene-3-carboxamide: is an organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, in particular, combines the structural features of both chromene and acetamide, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Acetylphenyl)-2-oxo-2H-chromene-3-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-acetylphenylamine and 2-oxo-2H-chromene-3-carboxylic acid.

    Amide Bond Formation: The key step involves the formation of an amide bond between the amine group of 4-acetylphenylamine and the carboxylic acid group of 2-oxo-2H-chromene-3-carboxylic acid. This can be achieved using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like triethylamine.

    Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods

For industrial-scale production, the process may be optimized for higher yields and purity. This could involve:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

    Green Chemistry Approaches: Implementing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(4-Acetylphenyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl groups in the chromene and acetyl moieties can be reduced to alcohols using reducing agents such as sodium borohydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.

Major Products

    Oxidation: 4-carboxyphenyl derivative.

    Reduction: Corresponding alcohols.

    Substitution: Nitro or halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

N-(4-Acetylphenyl)-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or photostability.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Acetylphenyl)-2-oxo-2H-chromene-3-carboxamide: can be compared with other chromene derivatives such as:

Uniqueness

  • Structural Features : The combination of chromene and acetamide moieties provides unique structural and electronic properties.
  • Biological Activity : Its specific substitution pattern may confer distinct biological activities compared to other chromene derivatives.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO4/c1-11(20)12-6-8-14(9-7-12)19-17(21)15-10-13-4-2-3-5-16(13)23-18(15)22/h2-10H,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHACSYDYMPNQPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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